2-Bromo-6-fluoro-4-nitrobenzonitrile
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Overview
Description
2-Bromo-6-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and nitro functional groups
Scientific Research Applications
2-Bromo-6-fluoro-4-nitrobenzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for 2-Bromo-6-fluoro-4-nitrobenzonitrile indicates that it is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile typically involves the nitration of 2-Bromo-6-fluorobenzonitrile. The process begins with the bromination of 2-fluorobenzonitrile, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Reduction: The major product is 2-Amino-6-fluoro-4-nitrobenzonitrile.
Oxidation: Oxidation products are less common but can include carboxylic acids or other oxidized derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-nitrobenzonitrile involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These properties make it a versatile compound in the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitrobenzonitrile:
4-Bromo-2,6-difluorobenzonitrile: Contains an additional fluorine atom, altering its chemical properties and reactivity
Uniqueness
2-Bromo-6-fluoro-4-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro functional groups on the benzonitrile scaffold. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSPESVIPEVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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